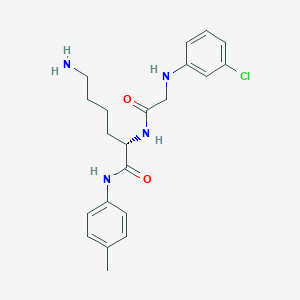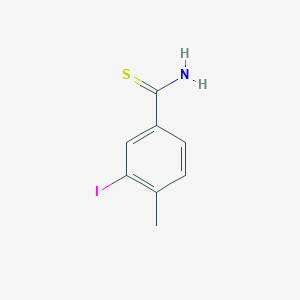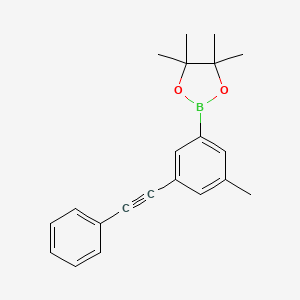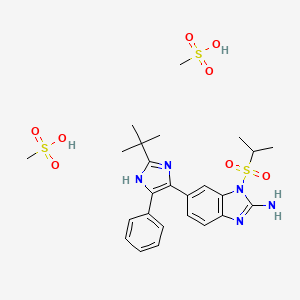
N-(3-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorphenyl)glycyl-N-(4-methylphenyl)-L-lysinamid ist eine synthetische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung zeichnet sich durch das Vorhandensein einer Chlorphenylgruppe, einer Methylphenylgruppe und einer Lysinamid-Einheit aus, die zu ihren charakteristischen Eigenschaften beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(3-Chlorphenyl)glycyl-N-(4-methylphenyl)-L-lysinamid umfasst typischerweise einen mehrstufigen Prozess. Eine gängige Methode umfasst die folgenden Schritte:
Bildung eines Glycyl-Zwischenprodukts: Der erste Schritt beinhaltet die Reaktion von Glycin mit 3-Chlorbenzoylchlorid in Gegenwart einer Base wie Triethylamin, um N-(3-Chlorphenyl)glycin zu bilden.
Kopplung mit L-Lysin: Das N-(3-Chlorphenyl)glycin wird dann mit L-Lysin unter Verwendung eines Kupplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid (DCC) und 4-Dimethylaminopyridin (DMAP) gekoppelt, um das gewünschte Produkt zu bilden.
Einführung der Methylphenylgruppe:
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege auf größeren Maßstab verwenden. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Ausbeute des Syntheseprozesses verbessern. Außerdem werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(3-Chlorphenyl)glycyl-N-(4-methylphenyl)-L-lysinamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion spezifischer funktioneller Gruppen führt.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Chlorphenylgruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptsächlich gebildete Produkte
Oxidation: Bildung von Oxiden und hydroxylierten Derivaten.
Reduktion: Bildung von reduzierten Aminen und Alkoholen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
N-(3-Chlorphenyl)glycyl-N-(4-methylphenyl)-L-lysinamid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Produktion von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von N-(3-Chlorphenyl)glycyl-N-(4-methylphenyl)-L-lysinamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wird angenommen, dass die Verbindung ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausübt und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege können je nach der spezifischen Anwendung und dem Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of N-(3-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(3-Chlorphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N 2-(4-chlorobenzyl)-N-cyclohexylalaninamid .
- N-(3-Chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N-cyclopentyl-N 2-(4-fluorobenzyl)alaninamid .
- **N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycyl-N 2-(3-chlorobenzyl)-N-methylalaninamid .
Einzigartigkeit
N-(3-Chlorphenyl)glycyl-N-(4-methylphenyl)-L-lysinamid zeichnet sich durch seine einzigartige Kombination funktioneller Gruppen aus, die ihm spezifische chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
918436-23-4 |
|---|---|
Molekularformel |
C21H27ClN4O2 |
Molekulargewicht |
402.9 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[2-(3-chloroanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C21H27ClN4O2/c1-15-8-10-17(11-9-15)25-21(28)19(7-2-3-12-23)26-20(27)14-24-18-6-4-5-16(22)13-18/h4-6,8-11,13,19,24H,2-3,7,12,14,23H2,1H3,(H,25,28)(H,26,27)/t19-/m0/s1 |
InChI-Schlüssel |
DORDJOQNKYUFKX-IBGZPJMESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol](/img/structure/B12616086.png)
![(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B12616090.png)

![2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12616103.png)


![C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B12616119.png)
![1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)](/img/structure/B12616131.png)

![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)
![1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12616145.png)

![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)

